molecular formula C14H14F2N2 B1418571 [(2,4-Difluorophenyl)(pyridin-3-yl)methyl](ethyl)amine CAS No. 1154392-39-8

[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](ethyl)amine

Cat. No. B1418571
M. Wt: 248.27 g/mol
InChI Key: JXEMYXOELWAHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,4-Difluorophenyl)(pyridin-3-yl)methylamine” is a chemical compound used in scientific research . It exhibits unique properties that enable its application in various fields such as drug discovery, catalysis, and material science. The IUPAC name for this compound is N-[(2,4-difluorophenyl)(3-pyridinyl)methyl]ethanamine .


Molecular Structure Analysis

The molecular weight of “(2,4-Difluorophenyl)(pyridin-3-yl)methylamine” is 248.28 . The InChI code for this compound is 1S/C14H14F2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Fluorinated Heterocyclic Compounds : A compound containing the 2,4-difluorophenyl group was synthesized through Michael addition and Mannich reaction. This compound represents a fluorinated heterocyclic scaffold with potential applications in various fields (Revanna et al., 2013).

  • Pyridinolysis of Alkyl Aryl Thionocarbonates : Research studied the kinetics and mechanism of pyridinolysis reactions involving compounds like ethyl 2,4-dinitrophenyl thionocarbonates and various pyridines. This study provides insights into the behavior of similar chemical structures in reactions (Castro et al., 1997).

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : A process was developed for synthesizing novel pyrazolo[3,4-b]pyridine derivatives, showing the versatility of the 2,4-difluorophenyl group in synthesizing complex heterocyclic compounds (Ghaedi et al., 2015).

Coordination Chemistry and Complex Formation

  • Formation of Palladium Complexes : Research involved synthesizing palladium complexes using ligands like diphenylphosphino(phenyl pyridin-2-yl methylene)amine. These complexes can be used as initiators in alkene hydrocarboxylation, demonstrating the utility of such compounds in organometallic chemistry (Dyer et al., 2005).

  • Iron(II) Complexes with Amine/Imine N5 Chelate Ligands : A study explored the synthesis of Iron(II) complexes using ligands that contain the pyridin-2-yl group. These ligands demonstrate potential applications in coordination chemistry and catalysis (Schmidt et al., 2013).

Pharmaceutical and Biological Applications

  • Synthesis of Analogs of Calcium Channel Agonists and Antagonists : Research on the crystal and molecular structures of certain analogs of nifedipine, which include the pyridin-3-yl group, shows the importance of this structure in medicinal chemistry, particularly in cardiovascular therapeutics (Langs & Triggle, 1984).

properties

IUPAC Name

N-[(2,4-difluorophenyl)-pyridin-3-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEMYXOELWAHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CN=CC=C1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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